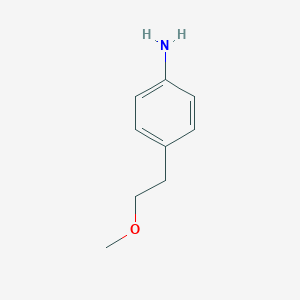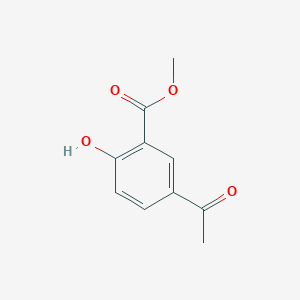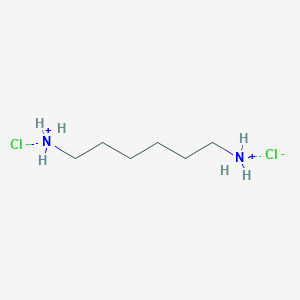
L-701,252
描述
L-701,252 是一种有效的 N-甲基-D-天冬氨酸 (NMDA) 受体上的甘氨酸位点拮抗剂。它的抑制浓度 (IC50) 为 420 纳摩尔。 这种化合物以其神经保护特性而闻名,尤其是在全球脑缺血的背景下 .
科学研究应用
L-701,252 在科学研究中有着广泛的应用:
化学: 用作研究 NMDA 受体拮抗剂的参考化合物。
生物学: 在脑缺血模型中研究其神经保护作用。
医学: 在癫痫和神经退行性疾病等疾病中具有潜在的治疗应用。
工业: 用于开发针对 NMDA 受体的新药.
作用机制
L-701,252 通过拮抗 NMDA 受体上的甘氨酸位点发挥作用。这种抑制阻止了受体被甘氨酸激活,从而减少了兴奋性毒性和提供了神经保护。 分子靶标包括 NMDA 受体亚基,所涉及的途径主要与钙内流和神经元信号传导有关 .
类似化合物:
Gavestinel: 另一种具有神经保护特性的 NMDA 受体拮抗剂。
利鲁唑: 用于治疗肌萎缩侧索硬化的谷氨酸拮抗剂。
丙环利定盐酸盐: 具有 NMDA 拮抗作用的抗胆碱能药物。
This compound 的独特性: this compound 的独特性在于其对 NMDA 受体上的甘氨酸位点具有很高的效力和选择性。 其特异性结合亲和力和神经保护作用使其成为研究和潜在治疗应用的宝贵化合物 .
生化分析
Biochemical Properties
L-701,252 plays a crucial role in biochemical reactions by acting as an antagonist at the glycine site of the NMDA receptor. This interaction inhibits the receptor’s activity, which is essential for modulating synaptic transmission and plasticity. The compound binds to the glycine site with high affinity, preventing glycine from activating the receptor. This inhibition can reduce excitotoxicity, a process that leads to neuronal damage and is implicated in various neurological disorders .
This compound interacts with several biomolecules, including the NMDA receptor subunits NR1 and NR2. The binding of this compound to these subunits inhibits the receptor’s function, thereby modulating the downstream signaling pathways involved in synaptic plasticity and neuroprotection .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in neurons. By inhibiting the NMDA receptor, this compound can reduce calcium influx into the cell, which is crucial for preventing excitotoxicity. This reduction in calcium influx can protect neurons from damage and death, which is beneficial in conditions such as stroke and neurodegenerative diseases .
The compound also affects cell signaling pathways, including those involved in gene expression and cellular metabolism. By modulating NMDA receptor activity, this compound can influence the expression of genes related to synaptic plasticity and neuronal survival. Additionally, it can alter cellular metabolism by affecting the balance of excitatory and inhibitory neurotransmission .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the glycine site of the NMDA receptor. This binding prevents glycine from activating the receptor, thereby inhibiting the receptor’s function. The inhibition of NMDA receptor activity reduces calcium influx into the cell, which is a critical step in preventing excitotoxicity .
This compound also modulates the activity of various signaling pathways downstream of the NMDA receptor. These pathways include those involved in synaptic plasticity, gene expression, and cellular metabolism. By inhibiting NMDA receptor activity, this compound can reduce the activation of these pathways, leading to neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its effects can vary depending on the duration of exposure and the experimental conditions. Long-term exposure to this compound can lead to sustained inhibition of NMDA receptor activity, which can have lasting effects on neuronal function and survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can provide neuroprotection without significant adverse effects. At higher doses, this compound can cause toxicity and adverse effects, including impaired motor function and behavioral changes .
In animal models of global cerebral ischemia, this compound has been shown to provide neuroprotection at doses of 50 mg/kg. The compound’s efficacy and safety profile need to be carefully evaluated to determine the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions. These reactions can lead to the formation of metabolites that are excreted from the body .
The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. Once inside the brain, this compound can interact with the NMDA receptor and exert its effects .
The distribution of this compound within cells involves interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic regions of neurons, where it interacts with the NMDA receptor. The compound’s localization is influenced by various factors, including its binding affinity for the receptor and the presence of targeting signals that direct it to specific compartments .
This compound can also undergo post-translational modifications that affect its localization and function. These modifications can influence the compound’s activity and its ability to modulate NMDA receptor function .
准备方法
合成路线和反应条件: L-701,252 的合成涉及喹啉酮结构的形成。主要步骤包括:
环化: 喹啉酮核的形成。
取代: 氯和环丙基羰基的引入。
羟基化: 在适当的位置添加羟基。
工业生产方法: this compound 的工业生产通常遵循相同的合成路线,但规模更大。 反应条件针对产量和纯度进行了优化,通常涉及高压反应器和先进的纯化技术 .
反应类型:
氧化: this compound 可以发生氧化反应,尤其是在羟基处。
还原: 该化合物可以在特定条件下被还原,影响喹啉酮核。
取代: 各种取代反应可能发生,尤其是在氯和环丙基羰基位置。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化锂铝之类的还原剂。
取代: 卤化剂和有机金属试剂经常使用。
主要产品:
氧化产物: 喹啉酮核的氧化衍生物。
还原产物: 喹啉酮结构的还原形式。
取代产物: 各种取代的喹啉酮衍生物.
相似化合物的比较
Gavestinel: Another NMDA receptor antagonist with neuroprotective properties.
Riluzole: A glutamate antagonist used in the treatment of amyotrophic lateral sclerosis.
Procyclidine hydrochloride: An anticholinergic agent with NMDA antagonist properties.
Uniqueness of L-701,252: this compound is unique due to its high potency and selectivity for the glycine site on the NMDA receptor. Its specific binding affinity and neuroprotective effects make it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWCFPCLDOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715805 | |
| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151057-13-5 | |
| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of L-701,252, and how does it exert its anticonvulsant effects?
A1: this compound acts as a full antagonist at the glycine site of the NMDA receptor complex. [] This means it binds to the glycine binding site on the NMDA receptor and prevents the endogenous agonist, glycine, from binding and activating the receptor. The NMDA receptor is a glutamate receptor subtype involved in excitatory neurotransmission in the central nervous system. Excessive activation of NMDA receptors contributes to neuronal hyperexcitability and seizure activity. By blocking the glycine binding site, this compound reduces NMDA receptor activation and thus suppresses neuronal hyperexcitability, leading to anticonvulsant effects.
Q2: How does the structure of this compound relate to its activity as a glycine site antagonist?
A2: The research paper highlights the importance of the 4-hydroxyquinolin-2(1H)-one core structure for the antagonistic activity of this compound and related compounds. [] The researchers propose this core structure acts as a "vinylogous acid," mimicking the carboxylic acid functionality found in other glycine site antagonists. They also identified the 3-substituent as crucial for binding, suggesting a pi-system interaction with a putative receptor cation. In this compound, the 3-substituent is a cyclopropanecarbonyl group. This group is thought to be particularly favorable for binding, as this compound is the most potent compound in the series tested for preventing audiogenic seizures in mice. [] Further research would be needed to fully elucidate the specific interactions between the cyclopropanecarbonyl group and the glycine binding site.
Q3: What in vivo data supports the anticonvulsant activity of this compound?
A3: The study investigated the anticonvulsant potential of this compound using the audiogenic seizure model in DBA/2 mice. [] These mice are highly susceptible to sound-induced seizures. The study found that this compound effectively prevented seizures in these mice, demonstrating its anticonvulsant activity in vivo. Notably, this compound exhibited an ED50 of 4.1 mg/kg when administered intraperitoneally, highlighting its potency in this model. [] This data supports further investigation of this compound as a potential therapeutic for seizure disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


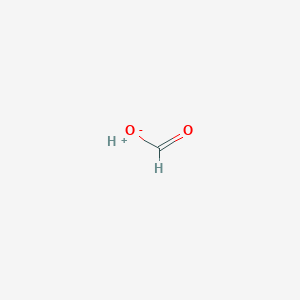
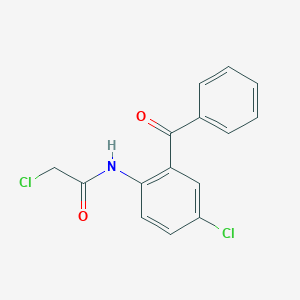
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
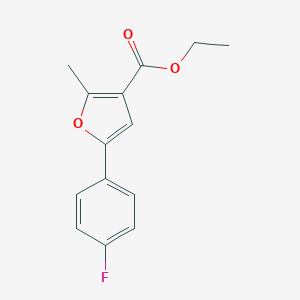
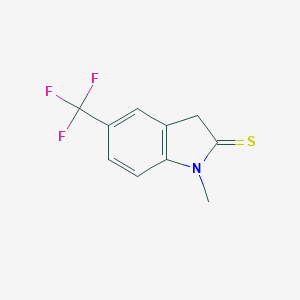
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
